Cas no 2566-39-4 (N-L-γ-GLUTAMYL-L-LEUCINE)

N-L-γ-GLUTAMYL-L-LEUCINE 化学的及び物理的性質

名前と識別子

-

- N-L-gamma-Glutamyl-L-leucine

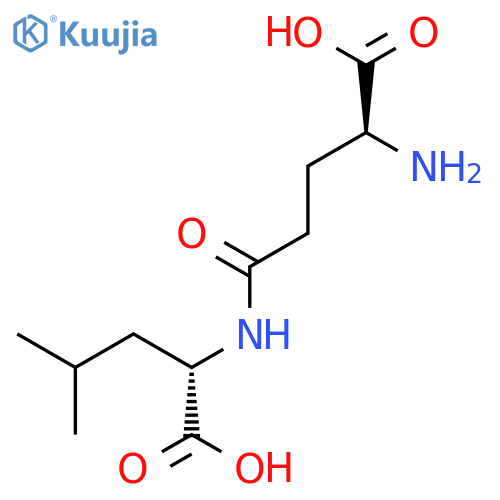

- (2S)-2-[[(4S)-4-Amino-5-hydroxy-5-oxopentanoyl]amino]-4-methylpentanoic acid

- H-Glu(Leu-OH)-OH

- H-Γ-GLU-LEU-OH

- N-L-γ-Glutamyl-L-leucine

- gamma-Glu-Leu

- H-g-Glu-Leu-OH

- L-A-GLUTAMYL-L-LEUCINE

- N-L--GLUTAMYL-L-LEUCINE

- Z3244606442

- N-L-?-GLUTAMYL-L-LEUCINE

- (S)-2-Amino-5-(((S)-1-carboxy-3-methylbutyl)amino)-5-oxopentanoic acid

- MFCD00037213

- HY-P4632

- g-Glu-Leu

- SCHEMBL234161

- Q27136932

- CHEBI:68433

- h-gamma-glu-leu-oh

- H-

- CS-0655429

- 2566-39-4

- gamma-Glutamyl-leucine

- A-Glu-Leu-OH

- L-gamma-Glu-L-Leu

- H--Glu-Leu-OH

- L-gamma-glutamyl-L-leucine

- gamma-Glutamylleucine

- AKOS025401632

- L-Leucine, N-L-gamma-glutamyl-

- (2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid

- AC-23913

- N-L-γ-GLUTAMYL-L-LEUCINE

-

- MDL: MFCD00037213

- インチ: InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1

- InChIKey: MYFMARDICOWMQP-YUMQZZPRSA-N

- ほほえんだ: CC(C[C@H](NC(CC[C@H](N)C(O)=O)=O)C(O)=O)C

計算された属性

- せいみつぶんしりょう: 260.13700

- どういたいしつりょう: 260.137222

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 9

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130

- 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

- 密度みつど: 1.238

- ふってん: 550.6 °C at 760 mmHg

- フラッシュポイント: 550.6 °C at 760 mmHg

- 屈折率: 1.513

- PSA: 129.72000

- LogP: 0.88520

N-L-γ-GLUTAMYL-L-LEUCINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G245140-100mg |

N-L-γ-GLUTAMYL-L-LEUCINE |

2566-39-4 | 100mg |

$ 167.00 | 2023-09-07 | ||

| Biosynth | FG108034-5000 mg |

H-Glu(Leu-OH)-OH |

2566-39-4 | 5g |

$1,546.75 | 2023-01-04 | ||

| eNovation Chemicals LLC | D127564-25mg |

H-GAMMA-GLU-LEU-OH TFA salt |

2566-39-4 | 98% | 25mg |

$218 | 2024-08-03 | |

| Biosynth | FG108034-2000 mg |

H-Glu(Leu-OH)-OH |

2566-39-4 | 2g |

$711.48 | 2023-01-04 | ||

| eNovation Chemicals LLC | D127564-25mg |

H-GAMMA-GLU-LEU-OH TFA salt |

2566-39-4 | 98% | 25mg |

$218 | 2025-02-19 | |

| 1PlusChem | 1P019GCL-250mg |

H-γ-Glu-Leu-OH |

2566-39-4 | ≥95% | 250mg |

$246.00 | 2023-12-18 | |

| A2B Chem LLC | AV19909-50mg |

H-γ-Glu-Leu-OH |

2566-39-4 | ≥95% | 50mg |

$40.00 | 2024-04-20 | |

| 1PlusChem | 1P019GCL-500mg |

H-γ-Glu-Leu-OH |

2566-39-4 | ≥95% | 500mg |

$408.00 | 2023-12-18 | |

| MedChemExpress | HY-P4632-5mg |

H-γ-Glu-Leu-OH |

2566-39-4 | 99.67% | 5mg |

¥600 | 2024-07-24 | |

| eNovation Chemicals LLC | D127564-50mg |

H-GAMMA-GLU-LEU-OH TFA salt |

2566-39-4 | 98% | 50mg |

$238 | 2025-02-27 |

N-L-γ-GLUTAMYL-L-LEUCINE 関連文献

-

Yunsong Jiang,Rui Wang,Zhongtian Yin,Jinyuan Sun,Bowen Wang,Dongrui Zhao,Xin-an Zeng,Hehe Li,Mingquan Huang,Baoguo Sun Food Funct. 2021 12 4808

-

Andrey A. Buglak,Alexei I. Kononov RSC Adv. 2020 10 34149

-

Qianxia Liu,Min Yang,Baotang Zhao,Fumin Yang RSC Adv. 2020 10 19844

-

Pengbo Cui,Songyi Lin,Ziqi Jin,Beiwei Zhu,Liang Song,Na Sun Food Funct. 2018 9 4582

-

Wenzhen Liao,Longjian Gu,Yamei Zheng,Zisheng Zhu,Mouming Zhao,Ming Liang,Jiaoyan Ren Med. Chem. Commun. 2016 7 2083

-

Jiarun Lin,Kylie Yang,Elizabeth J. New Org. Biomol. Chem. 2021 19 9339

-

Wan-Qi Qin,Dan Fei,Lei Zhou,Yu-Jia Guo,Shun An,Ou-Hang Gong,Yun-Yang Wu,Jin-Feng Liu,Shi-Zhong Yang,Bo-Zhong Mu New J. Chem. 2023 47 7604

-

Rui Zhang,Peishan Hu,Qingce Zang,Xiaofei Yue,Zhi Zhou,Xiaoyu Xu,Jing Xu,Shanshan Li,Yanhua Chen,Boqin Qiang,Xiaozhong Peng,Wei Han,Ruiping Zhang,Zeper Abliz RSC Adv. 2017 7 24221

-

Jiarun Lin,Kylie Yang,Elizabeth J. New Org. Biomol. Chem. 2021 19 9339

-

Walter Mier,Susanne Kr?mer,Sabine Zitzmann,Annette Altmann,Karin Leotta,Ursula Schierbaum,Martina Schn?lzer,Michael Eisenhut,Uwe Haberkorn Org. Biomol. Chem. 2013 11 2706

N-L-γ-GLUTAMYL-L-LEUCINEに関する追加情報

Comprehensive Guide to N-L-γ-GLUTAMYL-L-LEUCINE (CAS No. 2566-39-4): Properties, Applications, and Research Insights

N-L-γ-Glutamyl-L-leucine (CAS No. 2566-39-4) is a dipeptide compound formed by the conjugation of L-glutamic acid and L-leucine through a γ-glutamyl linkage. This unique structure endows it with notable biochemical properties, making it a subject of interest in nutritional science, cosmetic formulations, and biomedical research. With growing consumer awareness of peptide-based skincare and functional foods, this compound has garnered attention for its potential role in anti-aging, muscle recovery, and cellular hydration.

The γ-glutamyl bond in N-L-γ-Glutamyl-L-leucine distinguishes it from conventional α-linked peptides, offering enhanced stability against enzymatic degradation. This property aligns with current trends in sustainable bioactive ingredients, as researchers explore its applications in nutraceuticals and dermocosmetics. Studies suggest its ability to modulate glutathione metabolism, a hot topic linked to oxidative stress management—a key concern in today’s health-conscious society.

In the cosmetic industry, N-L-γ-Glutamyl-L-leucine is increasingly featured in hydrating serums and barrier repair products. Its molecular structure may support skin moisture retention, addressing frequent consumer searches for "long-lasting hydration" and "natural moisturizing factors." Additionally, its potential role in wound healing and collagen synthesis aligns with the booming demand for science-backed skincare solutions.

From a nutritional perspective, this dipeptide’s bioavailability and amino acid delivery mechanisms are under investigation for sports nutrition formulations. Athletes and fitness enthusiasts searching for "recovery peptides" or "muscle protein synthesis boosters" may find this compound relevant. Preliminary research indicates synergistic effects with other branched-chain amino acids (BCAAs), though further clinical validation is needed.

Quality standards for CAS No. 2566-39-4 emphasize high-purity synthesis via enzymatic catalysis or solid-phase peptide synthesis (SPPS). Analytical methods like HPLC and mass spectrometry ensure compliance with pharmaceutical-grade specifications. As regulatory frameworks evolve for bioactive peptides, manufacturers prioritize GRAS (Generally Recognized As Safe) status and eco-friendly production methods to meet global sustainability goals.

Future research directions for N-L-γ-Glutamyl-L-leucine include exploring its gut-brain axis interactions and immunomodulatory effects—areas gaining traction in personalized medicine. Its compatibility with vegan and clean-label trends further enhances its market potential. For researchers and formulators, understanding its structure-activity relationship remains critical to unlocking novel applications.

2566-39-4 (N-L-γ-GLUTAMYL-L-LEUCINE) 関連製品

- 1188-37-0(N-Acetyl-L-glutamic acid)

- 99-15-0(Acetylleucine)

- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)

- 1188-21-2(N-Acetyl-L-(-)-leucine)

- 1946-82-3(Na-Acetyl-L-Lysine)

- 96-81-1(N-Acetyl-L-valine)

- 98-79-3(L-Pyroglutamic acid)

- 869-19-2(Glycyl-L-leucine)

- 2490-97-3(Aceglutamide)

- 3067-19-4(N-Acetyl-DL-Valine)